molecular formula C18H27BN2O3 B7958652 N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Katalognummer: B7958652
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: MTRSRBJJNQMGIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a boronic acid derivative with a pyridine ring and a cyclohexyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with pyridine derivatives.

  • One common method involves the reaction of 3-bromopyridine with cyclohexylamine to form N-cyclohexyl-3-bromopyridine, followed by a palladium-catalyzed cross-coupling reaction with tetramethyl-1,3,2-dioxaborolane.

  • Reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods:

  • Industrial-scale synthesis may involve continuous flow chemistry to enhance efficiency and control over reaction conditions.

  • Purification steps often include recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.

  • Substitution: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Biaryl compounds via Suzuki-Miyaura cross-coupling.

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.

  • Employed in cross-coupling reactions to create complex molecular structures.

Biology:

  • Potential use in the development of bioactive molecules and pharmaceuticals.

  • Studied for its biological activity in various assays.

Medicine:

  • Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • May serve as a precursor for drug development.

Industry:

  • Utilized in the production of advanced materials and polymers.

  • Applied in the synthesis of agrochemicals and dyes.

Eigenschaften

IUPAC Name

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-13(11-20-12-14)16(22)21-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRSRBJJNQMGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with biological targets such as enzymes and receptors. This interaction can modulate biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • N-Cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

  • tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate

Uniqueness:

  • N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its pyridine ring, which provides distinct chemical reactivity compared to phenyl-based boronic acids.

  • Its cyclohexyl group adds steric bulk, influencing its binding affinity and selectivity in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.